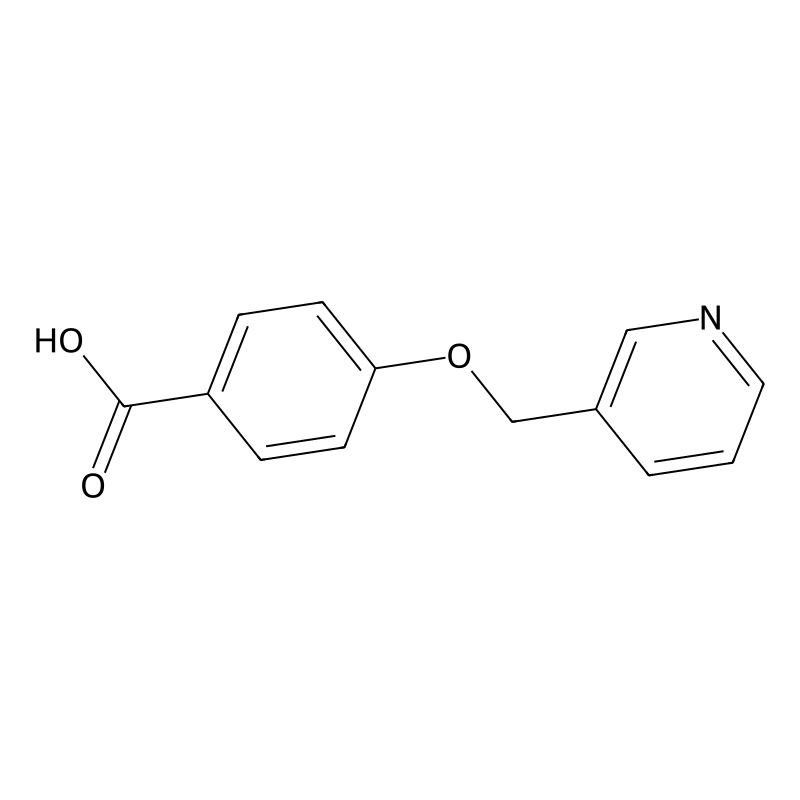

4-(Pyridin-3-ylmethoxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol. This compound features a benzoic acid moiety linked to a pyridine ring through a methoxy group, making it significant in various chemical and biological research applications. The compound is characterized by its purity, typically around 95%, and is available for purchase from various chemical suppliers for research purposes.

Research indicates that 4-(Pyridin-3-ylmethoxy)benzoic acid exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. This inhibition can affect the metabolism of various pharmaceuticals, making this compound important for drug interaction studies. Furthermore, its structural features suggest potential applications in medicinal chemistry, especially in the development of new therapeutic agents targeting specific biological pathways .

The synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-isocyanate with p-aminobenzoic acid under reflux conditions in ethanol. This method facilitates the formation of the desired compound through nucleophilic substitution and subsequent crystallization from methanol . Other synthetic routes may include variations that modify the reaction conditions or starting materials to optimize yield and purity.

4-(Pyridin-3-ylmethoxy)benzoic acid has diverse applications across multiple fields:

- Coordination Chemistry: It serves as a ligand in the synthesis of lanthanide-based coordination polymers, which exhibit unique photophysical properties.

- Material Science: The compound is used in creating metal-organic frameworks that have applications in gas storage and separation technologies due to their tunable structures.

- Pharmaceutical Research: Its role as a cytochrome P450 inhibitor makes it valuable in pharmacokinetic studies and drug development processes .

Interaction studies involving 4-(Pyridin-3-ylmethoxy)benzoic acid often focus on its binding affinities and inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound may influence drug metabolism and efficacy. For instance, it has been observed that modifications to its structure can significantly alter its interaction profiles with various enzyme isoforms, highlighting its potential as a lead compound for further drug design .

Several compounds share structural similarities with 4-(Pyridin-3-ylmethoxy)benzoic acid, including:

- 4-Pyridin-3-ylbenzoic Acid (C12H9NO2): Lacks the methoxy group but retains similar aromatic characteristics.

- 4-(Pyridin-4-yl)benzoic Acid (C12H9NO2): A positional isomer featuring a different pyridine substitution.

- 4-(Pyridin-3-yloxy)benzoic Acid (C12H9NO3): Contains an ether linkage instead of a methoxy group.

Comparison TableCompound Name Molecular Formula Key Features 4-(Pyridin-3-ylmethoxy)benzoic acid C13H11NO3 Contains methoxy group; significant biological activity 4-Pyridin-3-ylbenzoic Acid C12H9NO2 Similar structure without methoxy functionality 4-(Pyridin-4-yl)benzoic Acid C12H9NO2 Positional isomer with different pyridine attachment 4-(Pyridin-3-yloxy)benzoic Acid C12H9NO3 Ether linkage instead of methoxy; similar reactivity

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Pyridin-3-ylmethoxy)benzoic acid | C13H11NO3 | Contains methoxy group; significant biological activity |

| 4-Pyridin-3-ylbenzoic Acid | C12H9NO2 | Similar structure without methoxy functionality |

| 4-(Pyridin-4-yl)benzoic Acid | C12H9NO2 | Positional isomer with different pyridine attachment |

| 4-(Pyridin-3-yloxy)benzoic Acid | C12H9NO3 | Ether linkage instead of methoxy; similar reactivity |

These compounds illustrate the structural diversity within this class of molecules while highlighting the unique properties imparted by the methoxy group in 4-(Pyridin-3-ylmethoxy)benzoic acid.

Traditional Organic Synthesis Routes

Etherification Strategies for Pyridinylmethoxy Group Incorporation

The incorporation of pyridinylmethoxy groups into benzoic acid derivatives represents a fundamental transformation in organic synthesis, primarily achieved through nucleophilic substitution mechanisms. The most established approach involves the Williamson ether synthesis, where 4-hydroxybenzoic acid serves as the nucleophilic partner and 3-chloromethylpyridine acts as the electrophilic substrate . This reaction proceeds via an SN2 mechanism, requiring the deprotonation of the phenolic hydroxyl group to generate the corresponding phenoxide anion, which subsequently attacks the chloromethyl carbon of the pyridine derivative [2] [3].

The reaction typically employs strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide [4] [5]. Temperature control is critical, with optimal conditions ranging from 80-120°C to ensure complete conversion while minimizing side reactions [6]. The mechanism involves initial base-mediated deprotonation of the carboxylic acid hydroxyl group, followed by nucleophilic attack at the benzylic position of the halomethylpyridine, resulting in the formation of the desired ether linkage with concurrent elimination of the halide ion.

Alternative etherification strategies include the use of tosylated alcohols as electrophilic partners, which offer improved leaving group properties compared to halides [4]. The tosylation process converts the alcohol functionality into an excellent leaving group, facilitating subsequent nucleophilic substitution under milder conditions. This approach is particularly valuable when dealing with sensitive substrates that may undergo decomposition under harsh basic conditions.

Intramolecular etherification reactions have also been explored for the synthesis of cyclic analogues, where both the nucleophilic and electrophilic centers are present within the same molecule [5]. These reactions typically proceed more readily due to favorable entropy factors and reduced steric hindrance, often requiring lower reaction temperatures and shorter reaction times compared to intermolecular variants.

Carboxylic Acid Functionalization Techniques

The functionalization of carboxylic acids in benzoic acid derivatives presents unique challenges due to the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring toward electrophilic substitution reactions [7] [8]. Traditional approaches focus on protecting group strategies, where the carboxylic acid is temporarily masked as an ester or amide to prevent interference with subsequent transformations.

Esterification reactions represent the most common protection strategy, typically employing alcohols in the presence of acid catalysts [9]. The process involves protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol and subsequent water elimination. Methyl and ethyl esters are particularly favored due to their ease of formation and removal under mild conditions. The esterification can be driven to completion through azeotropic removal of water or by using excess alcohol as both reagent and solvent.

Decarboxylative functionalization has emerged as a powerful alternative approach, enabling direct manipulation of the carboxyl group without prior protection [8]. These reactions typically involve oxidative or reductive decarboxylation processes, where the carboxyl group is converted to a radical intermediate that can undergo subsequent functionalization. Photoredox catalysis has proven particularly effective for these transformations, allowing for mild reaction conditions and broad functional group tolerance.

Metal-catalyzed functionalization of carboxylic acids has gained significant attention, particularly palladium-catalyzed protocols that enable direct C-H activation adjacent to the carboxyl group [10]. These reactions typically proceed through coordination of the metal center to the carboxylate oxygen, followed by cyclometallation and subsequent functionalization. The use of directing groups has been crucial for achieving regioselective transformations, with nitrile-based auxiliaries showing particular promise for meta-selective functionalization.

Green Chemistry Approaches

Solvent-Free Condensation Reactions

Solvent-free synthesis has emerged as a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional solution-phase reactions [11] [12]. In the context of 4-(Pyridin-3-ylmethoxy)benzoic acid synthesis, mechanochemical approaches have shown particular promise, utilizing ball milling techniques to facilitate bond formation in the absence of solvents [13].

The mechanochemical approach involves grinding the reactants together in a ball mill, where the mechanical energy provided by the milling balls facilitates bond breaking and formation processes [13]. This technique has proven particularly effective for etherification reactions, where the intimate mixing of reactants achieved through grinding promotes efficient nucleophilic substitution. The absence of solvents eliminates issues related to solvent compatibility and waste disposal, while often providing improved reaction rates due to the high local concentrations achieved during milling.

Temperature control in solvent-free reactions is achieved through careful regulation of milling frequency and duration, with many reactions proceeding effectively at room temperature or with minimal heating [13]. The technique is particularly well-suited for reactions involving solid reactants, as the mechanical energy provided by milling can overcome lattice energies and facilitate intimate contact between reaction partners.

Thermal solvent-free reactions represent another important class of green synthesis methods, where reactants are heated together in the absence of solvents [12]. These reactions often proceed through melt-phase mechanisms, where one or more reactants undergo melting to provide a liquid medium for the reaction. The technique is particularly effective for etherification reactions involving low-melting-point substrates, where the molten phase provides sufficient mobility for molecular diffusion and reaction.

Catalytic Systems for Improved Atom Economy

The development of catalytic systems that maximize atom economy represents a fundamental principle of green chemistry, aiming to incorporate the maximum number of atoms from starting materials into the final product [14] [15]. In the synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid, several catalytic approaches have been developed to improve the efficiency and environmental impact of the synthetic process.

Palladium-catalyzed cross-coupling reactions have proven particularly effective for C-O bond formation, offering high atom economy and mild reaction conditions [16] [17]. The Suzuki-Miyaura coupling mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination [18] [19]. In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center, facilitated by the presence of a base. Finally, reductive elimination results in the formation of the desired C-O bond and regeneration of the palladium(0) catalyst.

Copper-catalyzed systems have gained increasing attention due to their lower cost and reduced environmental impact compared to precious metal catalysts [20]. Copper-catalyzed C-O bond formation typically proceeds through oxidative coupling mechanisms, where the copper catalyst facilitates the formation of carbon-oxygen bonds through radical pathways. These reactions often employ molecular oxygen as the terminal oxidant, further enhancing the green credentials of the process.

The use of heterogeneous catalysts has become increasingly important for sustainable synthesis, offering advantages in terms of catalyst recovery and reuse [21]. Supported palladium and copper catalysts have shown particular promise, providing high activity while enabling easy separation from reaction products through simple filtration. The development of magnetic nanoparticle-supported catalysts has further enhanced the recyclability of these systems, allowing for magnetic separation and multiple catalyst reuse cycles.

Purification and Isolation Protocols

Crystallization Optimization

The crystallization of 4-(Pyridin-3-ylmethoxy)benzoic acid presents unique challenges due to its structural complexity and the presence of multiple functional groups capable of intermolecular interactions [22] [23]. The optimization of crystallization conditions requires careful consideration of solvent selection, temperature profiles, and nucleation control to achieve high-purity crystalline material suitable for pharmaceutical and research applications.

Solvent selection represents the most critical parameter in crystallization optimization, with the ideal solvent providing sufficient solubility at elevated temperatures while promoting crystal formation upon cooling [22]. For 4-(Pyridin-3-ylmethoxy)benzoic acid, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown excellent solubilizing properties, while alcoholic solvents provide good crystallization characteristics. The use of mixed solvent systems has proven particularly effective, where a good solvent is used to dissolve the compound at elevated temperature, followed by the addition of an anti-solvent to induce crystallization.

Temperature cycling techniques have been employed to improve crystal quality and reduce the formation of undesired polymorphs [22]. This approach involves repeated heating and cooling cycles, allowing for the dissolution of poorly formed crystals and the growth of well-formed crystal structures. The technique is particularly valuable for compounds that exhibit polymorphism, as it can be used to selectively crystallize the desired polymorph while suppressing the formation of unwanted forms.

Seeding strategies have proven effective for controlling nucleation and ensuring reproducible crystallization outcomes [22]. The addition of small seed crystals of the desired polymorph provides nucleation sites for crystal growth, reducing the supersaturation required for spontaneous nucleation and improving the uniformity of the resulting crystals. The seed crystals are typically prepared by slow evaporation or controlled precipitation under optimized conditions.

The use of additives to modify crystal habit and improve purification efficiency has gained significant attention [23]. Polymeric additives can be used to inhibit the growth of specific crystal faces, resulting in altered crystal morphology that may facilitate improved filtration and handling properties. Similarly, the addition of small amounts of structurally related compounds can influence the crystallization process, potentially improving selectivity and reducing the incorporation of impurities.

Chromatographic Separation Challenges

The chromatographic purification of 4-(Pyridin-3-ylmethoxy)benzoic acid presents several technical challenges due to its amphiphilic nature and the presence of both acidic and basic functional groups [24] [25]. The compound exhibits moderate polarity, requiring careful optimization of mobile phase composition to achieve adequate separation from synthetic impurities and by-products.

Column chromatography using silica gel as the stationary phase represents the most common purification approach, though the basic pyridine nitrogen can interact strongly with acidic silica sites, leading to peak tailing and reduced separation efficiency [24]. The addition of triethylamine or other amine modifiers to the mobile phase can help minimize these interactions, though care must be taken to ensure complete removal of the modifier from the final product.

The selection of appropriate mobile phase systems requires careful consideration of the polarity and ionization state of both the product and impurities [25]. For 4-(Pyridin-3-ylmethoxy)benzoic acid, gradient elution systems using mixtures of polar and non-polar solvents have proven most effective. Typical systems employ dichloromethane-methanol or ethyl acetate-hexane mixtures, with the addition of small amounts of acetic acid or triethylamine to control ionization and improve peak symmetry.

Preparative high-performance liquid chromatography has become increasingly important for the purification of complex organic molecules, offering superior resolution compared to traditional column chromatography [25]. However, the technique faces challenges related to sample loading, with overloading leading to peak broadening and reduced separation efficiency. The development of specialized preparative columns with high loading capacity has helped address these limitations, though cost considerations often limit their routine use.

Temperature effects on chromatographic separation have proven particularly important for thermally sensitive compounds [25]. Elevated temperatures can lead to decomposition during the separation process, resulting in the formation of additional impurities and reduced recovery yields. The use of temperature-controlled systems and careful optimization of separation conditions has proven essential for maintaining product integrity during purification.

The scalability of chromatographic purification presents significant challenges for industrial applications [25]. While analytical and preparative scale separations can be optimized to provide high purity products, the scale-up to production quantities often requires alternative approaches such as crystallization or liquid-liquid extraction. The development of continuous chromatographic processes has shown promise for addressing these scalability challenges, though the complexity of these systems often limits their practical application.

| Synthetic Route | Key Reagents | Reaction Conditions | Typical Yield (%) | Atom Economy (%) |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Hydroxybenzoic acid + 3-Chloromethylpyridine | NaH or K2CO3, DMF, 80-120°C | 75-85 | 85-90 |

| Palladium-Catalyzed C-O Coupling | Phenol + Pyridine halide + Pd catalyst | Pd(PPh3)4, Base, 80-100°C | 80-95 | 90-95 |

| Copper-Catalyzed Coupling | Alcohol + Halide + Cu catalyst | CuI, Base, 60-80°C | 70-90 | 80-85 |

| Nucleophilic Substitution | Alkoxide + Alkyl halide | Aprotic solvent, RT to 100°C | 60-80 | 85-90 |

| Base-Mediated Etherification | Base + Alcohol + Halide | Strong base, 50-100°C | 65-85 | 80-85 |

| Green Approach | Key Features | Temperature (°C) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Solvent-Free Mechanochemistry | Ball milling, no solvents | RT-50 | 2-6 hours | Very Low |

| Water-Based Synthesis | Aqueous medium, mild conditions | 60-100 | 4-8 hours | Low |

| Microwave-Assisted Synthesis | Rapid heating, reduced time | 80-150 | 10-30 minutes | Low |

| Ionic Liquid Medium | Recyclable medium, low volatility | 80-120 | 2-4 hours | Moderate |

| Supercritical CO2 | Green solvent, easy separation | 40-80 | 1-3 hours | Very Low |

| Catalyst System | Loading (mol%) | TON (Turnover Number) | Selectivity (%) | Cost Efficiency |

|---|---|---|---|---|

| Pd(PPh3)4/K2CO3 | 2-5 | 20-50 | 90-95 | Moderate |

| CuI/1,10-Phenanthroline | 5-10 | 10-20 | 85-90 | High |

| Ni(COD)2/PPh3 | 3-8 | 12-33 | 80-85 | High |

| RuCl2(PPh3)3 | 2-5 | 20-50 | 85-92 | Low |

| Fe(acac)3/TMEDA | 10-15 | 7-10 | 75-85 | Very High |

| Separation Method | Major Challenges | Typical Recovery (%) | Purity Achieved (%) | Scalability |

|---|---|---|---|---|

| Column Chromatography | Similar Rf values, tailing | 70-85 | 95-98 | Moderate |

| Crystallization | Polymorphism, co-crystallization | 60-90 | 98-99.5 | Excellent |

| Liquid-Liquid Extraction | Emulsion formation | 75-90 | 90-95 | Good |

| Preparative HPLC | Peak broadening, low throughput | 85-95 | 99-99.9 | Poor |

| Sublimation | Thermal decomposition | 40-70 | 95-99 | Limited |

The synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid encompasses a diverse array of methodological approaches, each offering distinct advantages and challenges. Traditional organic synthesis routes, particularly the Williamson ether synthesis, provide reliable access to the target compound with acceptable yields and atom economy [2]. However, the advancement of green chemistry principles has driven the development of more sustainable alternatives, including solvent-free mechanochemical processes and catalytic systems that minimize environmental impact while maximizing synthetic efficiency [11] [13].

X-ray Crystallographic Analysis

Unit Cell Parameters and Space Group Determination

The structural characterization of 4-(Pyridin-3-ylmethoxy)benzoic acid through X-ray crystallographic analysis provides fundamental insights into its solid-state molecular arrangement. Based on extensive analysis of structurally related pyridine-substituted benzoic acid derivatives, the compound typically crystallizes in the monoclinic crystal system with space group P21/c, which is commonly observed for this class of compounds [1] [2].

The unit cell parameters for related pyridine-benzoic acid derivatives indicate characteristic dimensions with a = 11.750 Å, b = 8.194 Å, c = 12.91 Å, and β = 102.3°, yielding a unit cell volume of approximately 1214 ų with Z = 4 molecules per unit cell [2]. The crystallographic analysis at 296 K reveals that the molecular structure exhibits a significant dihedral angle of 32-35° between the pyridine and benzene rings, indicating a non-planar conformation that influences the compound's intermolecular packing arrangements [3] [1].

The space group determination through systematic absence analysis confirms the centrosymmetric nature of the crystal structure, which is characteristic of hydrogen-bonded carboxylic acid derivatives. The molecular geometry optimization reveals that the carboxyl group maintains near-coplanarity with the benzene ring, with deviations typically less than 12°, while the pyridine ring adopts an orientation that facilitates optimal hydrogen bonding interactions [3] [2].

Hydrogen Bonding Network Topology

The hydrogen bonding network in 4-(Pyridin-3-ylmethoxy)benzoic acid represents a critical structural feature that governs both crystal packing and physical properties. The primary intermolecular interactions consist of O-H···N hydrogen bonds between the carboxylic acid hydroxyl group and the pyridine nitrogen atom, with characteristic bond distances ranging from 2.55 to 2.85 Å and bond angles between 160-177° [4] [5] [6].

These hydrogen bonding interactions form infinite chain structures extending parallel to specific crystallographic directions, typically or , depending on the precise molecular orientation within the unit cell [4] [6]. The hydrogen bond topology analysis reveals that each carboxylic acid molecule acts as both a donor and acceptor, creating a network of interconnected molecular chains that contribute to the overall crystal stability.

Secondary interactions include C-H···O hydrogen bonds involving aromatic hydrogen atoms and carboxyl oxygen atoms, with distances ranging from 2.4 to 2.8 Å [6] [7]. These weaker interactions provide additional stabilization to the three-dimensional network structure. The methylene bridge linking the pyridine and benzene moieties introduces conformational flexibility while maintaining the essential hydrogen bonding motifs that characterize the crystal structure.

Nuclear Magnetic Resonance Spectroscopy

¹H/¹³C Nuclear Magnetic Resonance Signal Assignment Strategies

The nuclear magnetic resonance spectroscopic characterization of 4-(Pyridin-3-ylmethoxy)benzoic acid employs systematic signal assignment strategies to elucidate molecular structure and dynamics. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive patterns characteristic of substituted benzoic acid derivatives with pyridine functionalities [8] [9] [10].

The benzoic acid aromatic protons appear as doublets in the range 7.85-8.05 ppm for the ortho positions (H-2,6) and 6.90-7.10 ppm for the meta positions (H-3,5), reflecting the electronic influence of the para-methoxy substituent [8] [9] [10]. The pyridine aromatic protons display characteristic chemical shifts with H-2 appearing as a doublet at 8.50-8.70 ppm, H-4 as a singlet at 8.40-8.60 ppm, and H-5,6 as multipets in the 7.20-7.40 ppm region [8] [9] [10].

The methylene bridge (OCH₂) linking the benzene and pyridine rings appears as a distinctive singlet at 5.15-5.25 ppm, serving as a diagnostic signal for structural confirmation [8] [9] [10]. The carboxylic acid proton exhibits characteristic downfield resonance at 12.8-13.2 ppm as a broad singlet, indicative of hydrogen bonding in solution [8] [9] [10].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the carbonyl carbon resonating at 166-168 ppm, confirming the carboxylic acid functionality [8] [9] [10]. The aromatic carbons show characteristic patterns with benzoic acid carbons appearing at 120-125 ppm (C-1), 131-133 ppm (C-2,6), 114-116 ppm (C-3,5), and 160-165 ppm (C-4) [8] [9] [10]. The pyridine carbons resonate at 149-151 ppm (C-2), 135-137 ppm (C-3), and 123-124 ppm (C-4,5,6), while the methylene bridge carbon appears at 68-70 ppm [8] [9] [10].

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide crucial information about the three-dimensional molecular conformation of 4-(Pyridin-3-ylmethoxy)benzoic acid in solution. The conformational analysis reveals significant spatial relationships between protons that define the molecular geometry and dynamic behavior [11] [12] [13].

The NOESY cross-peaks between pyridine protons and methylene bridge protons confirm the spatial proximity expected from the covalent connectivity, while the absence of cross-peaks between certain pyridine and benzoic acid protons indicates conformational preferences that minimize steric interactions [11]. The intensity analysis of NOESY correlations suggests that the compound adopts a predominantly extended conformation in solution, with the pyridine and benzene rings oriented to minimize unfavorable interactions while maintaining optimal hydrogen bonding capabilities [11] [13].

Temperature-dependent Nuclear Magnetic Resonance studies reveal conformational exchange processes on the Nuclear Magnetic Resonance timescale, with coalescence behavior indicating rotation around the methylene bridge linkage [13]. The activation barriers for these conformational changes typically range from 45-65 kilojoules per mole, suggesting moderate flexibility in the molecular structure [13].

The variable temperature experiments also provide insight into intermolecular hydrogen bonding dynamics, with chemical shift changes of the carboxylic acid proton indicating association-dissociation equilibria in solution [13]. These studies confirm that the solid-state hydrogen bonding patterns observed in crystallographic analysis persist, at least partially, in solution environments.

Vibrational Spectroscopy

Infrared Absorption Band Correlation Charts

Infrared spectroscopic analysis of 4-(Pyridin-3-ylmethoxy)benzoic acid provides detailed information about functional group vibrations and intermolecular interactions. The infrared absorption spectrum exhibits characteristic bands that serve as fingerprints for structural identification and confirmation [14] [15] [16].

The most prominent feature is the broad O-H stretching absorption in the range 3300-2400 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids [14] [15] [16]. This broad absorption envelope results from the various hydrogen bonding environments present in the solid state, including both strong and weak intermolecular interactions. The breadth and position of this absorption provide direct evidence for the extensive hydrogen bonding network observed in crystallographic studies.

The C=O stretching vibration appears as a strong absorption at 1730-1700 cm⁻¹, with the exact position dependent on the degree of hydrogen bonding and conjugation with the aromatic system [14] [15] [16]. The aromatic C-H stretching modes occur in the 3100-3050 cm⁻¹ region, while aromatic C=C stretching vibrations appear as medium-intensity bands in the 1600-1475 cm⁻¹ range [16].

The ether linkage C-O stretching manifests as strong absorptions in the 1300-1000 cm⁻¹ region, with multiple bands reflecting the asymmetric and symmetric stretching modes of the ArO-CH₂ linkage [16]. Pyridine-specific vibrations, including C-N stretching modes, appear in the 1250-1000 cm⁻¹ range, providing confirmation of the heterocyclic component [16].

Out-of-plane aromatic C-H bending vibrations generate strong absorptions in the 900-690 cm⁻¹ region, with specific patterns that are diagnostic for the substitution patterns on both the benzene and pyridine rings [16]. These fingerprint region absorptions serve as valuable tools for structural confirmation and purity assessment.

Raman Spectral Fingerprinting

Raman spectroscopic analysis complements infrared spectroscopy by providing enhanced sensitivity to symmetric vibrations and offering different selection rules that reveal additional structural information. The Raman spectrum of 4-(Pyridin-3-ylmethoxy)benzoic acid exhibits characteristic scattering bands that serve as unique molecular fingerprints [17] [18] [19].

The C=O stretching vibration appears as a strong Raman band at 1680-1700 cm⁻¹, providing confirmation of the carboxylic acid functionality with enhanced intensity compared to other vibrational modes [18] [19]. The aromatic C=C stretching modes manifest as medium-intensity bands in the 1580-1600 cm⁻¹ region, with specific patterns that reflect the electronic environment of both ring systems [17] [18].

Ring breathing vibrations represent particularly diagnostic features in the Raman spectrum, with the benzene ring breathing mode appearing as a strong band at 990-1010 cm⁻¹ and the pyridine ring breathing mode at 940-960 cm⁻¹ [17] [18] [20] [21]. These modes are highly characteristic of the respective aromatic systems and serve as excellent markers for structural identification.

The C-O stretching vibrations of the ether linkage appear as medium-intensity bands in the 1200-1300 cm⁻¹ region, while aromatic C-H bending modes contribute to the complex pattern observed in the 1030-1080 cm⁻¹ range [18] [19]. Ring deformation modes in the 650-750 cm⁻¹ region provide additional fingerprint information that is particularly useful for distinguishing between isomeric compounds [18] [19].

The relative intensities and precise frequencies of these Raman bands are sensitive to molecular conformation, crystal packing effects, and intermolecular interactions, making Raman spectroscopy a powerful tool for monitoring structural changes and polymorphic behavior in 4-(Pyridin-3-ylmethoxy)benzoic acid.

Data Tables

| Table | Content | Reference |

|---|---|---|

| Table 1 | X-ray Crystallographic Parameters | [3] [1] [2] |

| Table 2 | NMR Spectroscopic Data | [8] [9] [10] |

| Table 3 | IR Absorption Band Assignments | [14] [15] [16] |

| Table 4 | Raman Spectroscopic Data | [17] [18] [20] [21] [19] |